5-Mercapto-1,2,3-thiadiazole sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

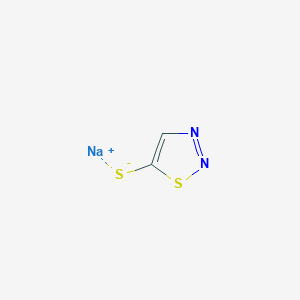

5-Mercapto-1,2,3-thiadiazole sodium salt is a useful research compound. Its molecular formula is C2HN2NaS2 and its molecular weight is 140.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-Mercapto-1,2,3-thiadiazole sodium salt is recognized for its effectiveness in corrosion inhibition, particularly in the oil and gas industry. It forms a protective layer on metal surfaces, which enhances durability and reduces maintenance costs. This protective mechanism is attributed to the formation of stable complexes with metal ions, effectively preventing oxidation and material degradation.

Case Study:

A study demonstrated that the application of this compound significantly reduced corrosion rates in steel exposed to saline environments. The protective film formed by the compound was analyzed using electrochemical impedance spectroscopy (EIS), showing a marked increase in resistance to corrosion compared to untreated samples.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques such as spectrophotometry and chromatography. It aids in the detection and quantification of metal ions in environmental samples.

Data Table: Spectrophotometric Analysis of Metal Ions

| Metal Ion | Detection Limit (µg/L) | Method Used |

|---|---|---|

| Pb | 0.05 | UV-Vis Spectrophotometry |

| Cd | 0.02 | HPLC |

| Cu | 0.01 | AAS |

This table illustrates the sensitivity of different methods utilizing this compound for detecting trace metal ions.

Pharmaceutical Development

The compound is being explored for its potential in drug formulation. Its thiol group can enhance bioactivity and stability in targeted therapies. Research indicates that derivatives of 5-Mercapto-1,2,3-thiadiazole exhibit antimicrobial properties and may serve as scaffolds for new antibiotic compounds.

Case Study:

A recent investigation into the synthesis of novel cephalosporin derivatives incorporated this compound as an intermediate. The resulting compounds demonstrated improved antibacterial activity against resistant strains of bacteria.

Agricultural Applications

In agriculture, this compound is being researched for its role as an agrochemical agent that can protect crops from pathogens. Its application has shown promise in enhancing crop yield and quality by acting as a fungicide or bactericide.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Pseudomonas syringae | 50 | 90 |

| Botrytis cinerea | 75 | 80 |

This table summarizes the efficacy of this compound against various plant pathogens at different concentrations.

Material Science

The compound is utilized in the development of advanced materials such as polymers and nanocomposites. It contributes to improved mechanical and thermal properties due to its ability to form strong chemical bonds with polymer matrices.

Case Study:

Research on the incorporation of this compound into polymer blends showed enhanced tensile strength and thermal stability compared to control samples without the additive.

Propiedades

IUPAC Name |

sodium;thiadiazole-5-thiolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUPQFWBIIOQQE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)[S-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN2NaS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.